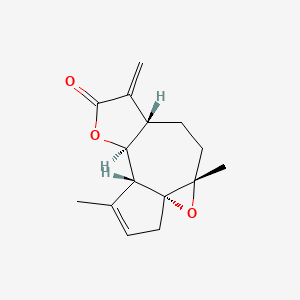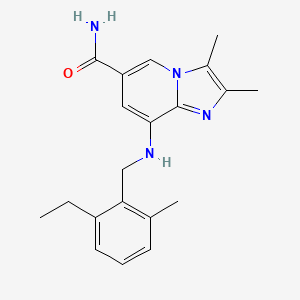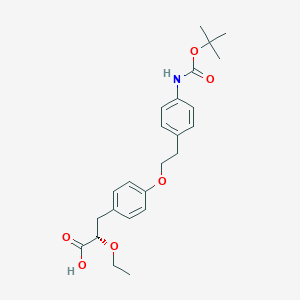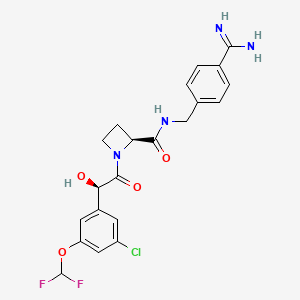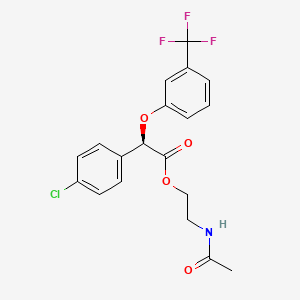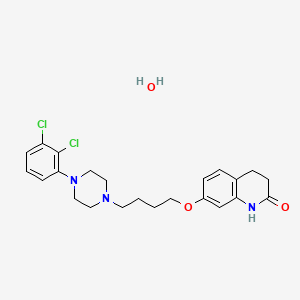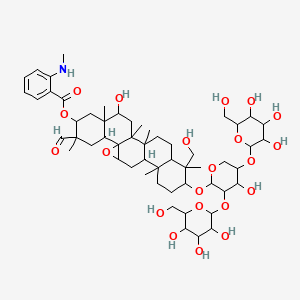
Avenacin A 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avenacin A 1 is a biochemical.
Aplicaciones Científicas De Investigación
Membrane-Permeabilizing Effects
Avenacin A-1, found in oat plants, exhibits membrane-permeabilizing properties by reorganizing bilayer cholesterol in lipid membranes. The intact sugar moiety of avenacin A-1 is crucial for this activity, influencing the permeability and lateral diffusion within the lipid bilayers (Armah et al., 1999).
Role in Root Development and Pathogen Resistance
Avenacin A-1 plays a significant role in root development and defense against soil pathogens in oats. Mutations in the genes responsible for avenacin synthesis, such as Sad3 and Sad4, can lead to stunted root growth and make oats susceptible to fungal pathogens (Mylona et al., 2008).
Antimicrobial Properties Against Fungal Pathogens
Avenacin A-1 possesses strong antimicrobial properties, particularly against soil-borne fungal pathogens of cereals. It accumulates in oat roots, contributing to resistance against various fungi, as demonstrated in in vitro studies (Türk et al., 2005).
Genetic and Biosynthetic Pathways
Avenacin A-1 biosynthesis involves a gene cluster encoding for enzymes required in its synthesis, such as triterpene acylation. This gene cluster's modularity and organization offer insights into the subcellular organization of triterpenoid biosynthesis in plants (Mugford et al., 2013).
Influence on Root Fungal Communities
Avenacin A-1 influences the development of fungal communities within oat roots. Most fungi isolated from oat roots are resistant to avenacin A-1, and the compound's presence may impact the fungal biodiversity in and around oat roots (Carter et al., 1999).
Implications for Crop Disease Resistance
The presence or absence of avenacin A-1 in certain oat species correlates with susceptibility to fungal infections. Species lacking avenacin A-1, like Avena longiglumis, are more prone to fungal attacks, highlighting its role in disease resistance (Osbourn et al., 1994).
Propiedades
Número CAS |
90547-90-3 |
|---|---|
Nombre del producto |
Avenacin A 1 |
Fórmula molecular |
C55H83NO21 |
Peso molecular |
1094.2 g/mol |
Nombre IUPAC |
[21-formyl-17-hydroxy-9-[4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-10-(hydroxymethyl)-6,10,14,15,18,21-hexamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C55H83NO21/c1-49(23-59)17-32-51(3,19-36(49)74-45(69)25-10-8-9-11-26(25)56-7)33(61)18-54(6)53(5)15-12-30-50(2,31(53)16-35-55(32,54)77-35)14-13-34(52(30,4)24-60)75-48-44(76-47-43(68)41(66)38(63)28(21-58)72-47)39(64)29(22-70-48)73-46-42(67)40(65)37(62)27(20-57)71-46/h8-11,23,27-44,46-48,56-58,60-68H,12-22,24H2,1-7H3 |
Clave InChI |
SYXUBXTYGFJFEH-XKAKYSBSSA-N |
SMILES |
CC12CCC(C(C1CCC3(C2CC4C5(C3(CC(C6(C5CC(C(C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |
SMILES canónico |
CC12CCC(C(C1CCC3(C2CC4C5(C3(CC(C6(C5CC(C(C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
avenacin A 1 avenacin A-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



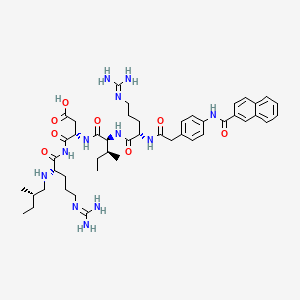
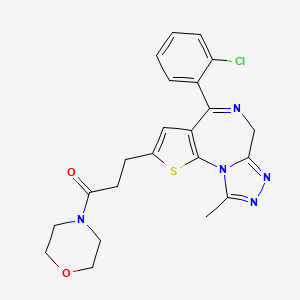
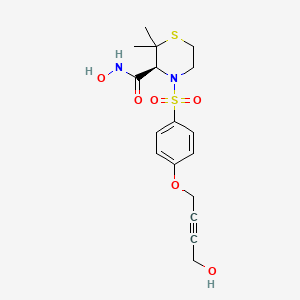
![11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one](/img/structure/B1666070.png)
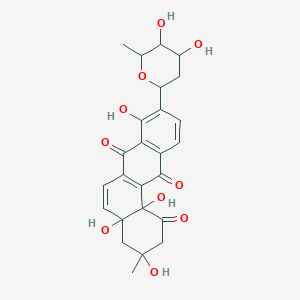
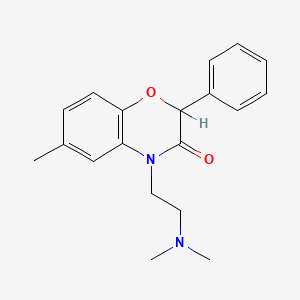
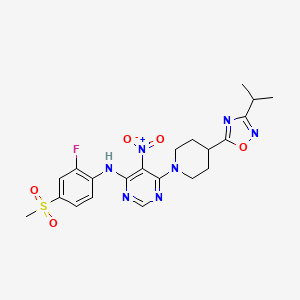
![5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1666081.png)
